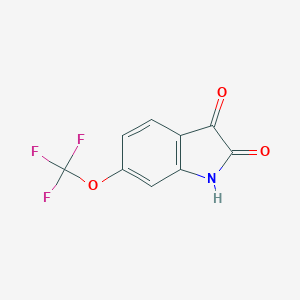

6-(trifluoromethoxy)-1H-indole-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-(trifluoromethoxy)-1H-indole-2,3-dione” is an indole derivative. Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring. The trifluoromethoxy group (-OCF3) is a functional group known for its unique properties, including high electronegativity and the ability to form hydrogen bonds .

Scientific Research Applications

Trifluoromethoxylation Reagents

The trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features . The synthesis of CF3O-containing compounds, such as 6-(trifluoromethoxy)-1H-indole-2,3-dione, is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle . However, recent advances have led to the development of several innovative reagents that facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible .

Synthesis and Characterization

6-(Trifluoromethoxy)indoline-2,3-dione is a synthetic compound, and research has been conducted on its methods of synthesis and characterization. Various procedures for its preparation, including condensation reactions and cyclization processes, have been described.

Potential Biological Activities

Antimicrobial Agent: 6-(Trifluoromethoxy)indoline-2,3-dione has been evaluated for its antibacterial and antifungal properties against various bacterial and fungal strains. While some studies have shown promising results, further research is needed to determine its efficacy and mechanism of action.

Kinase Inhibitor: Kinases are enzymes involved in various cellular processes, and their inhibition can be a potential therapeutic strategy for different diseases. Studies have investigated the ability of 6-(trifluoromethoxy)indoline-2,3-dione to inhibit specific kinases, suggesting its potential as a lead compound for developing new kinase inhibitors.

Drug Discovery

Given its potential biological activities, 6-(trifluoromethoxy)indoline-2,3-dione offers immense potential in various fields, including drug discovery. It could serve as a starting point for the development of new therapeutic agents, given its potential antimicrobial properties and kinase inhibitory activity.

Mechanism of Action

Target of Action

It is structurally related to riluzole, a neuroprotective drug used for the treatment of amyotrophic lateral sclerosis . Riluzole is known to antagonize voltage-dependent Na+ channel currents . Therefore, it’s plausible that 6-(trifluoromethoxy)-1H-indole-2,3-dione might interact with similar targets.

Mode of Action

If it shares a similar mechanism with riluzole, it might interact with voltage-dependent sodium channels, inhibiting their currents . This could potentially alter the excitability of neurons, leading to neuroprotective effects.

Biochemical Pathways

If it acts similarly to riluzole, it might influence pathways related to glutamate release and postsynaptic effects of glutamate .

Result of Action

If it acts similarly to riluzole, it might have neuroprotective effects, potentially slowing the progression of neurodegenerative diseases .

Safety and Hazards

properties

IUPAC Name |

6-(trifluoromethoxy)-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO3/c10-9(11,12)16-4-1-2-5-6(3-4)13-8(15)7(5)14/h1-3H,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHPRQRZWXLBANJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)NC(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435699 |

Source

|

| Record name | 6-(Trifluoromethoxy)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

162252-92-8 |

Source

|

| Record name | 6-(Trifluoromethoxy)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(trifluoromethoxy)-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Cyanoacetyl)amino]benzoic acid](/img/structure/B68005.png)

![5-[3,5-bis(trifluoromethyl)phenyl]-2H-tetrazole](/img/structure/B68006.png)

![3,5,10,13-Tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione](/img/structure/B68021.png)

![Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3S-cis)-(9CI)](/img/structure/B68023.png)